molecular formula C11H12N4O4 B13357850 4-hydroxy-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide

4-hydroxy-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide

Cat. No.: B13357850
M. Wt: 264.24 g/mol
InChI Key: XZYCQMFYTZWSHJ-UHFFFAOYSA-N
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Description

5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a pyridinecarboxamide core with methoxy and oxadiazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a nitrile with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate.

    Attachment of the Oxadiazole to the Pyridine Ring: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and the pyridine ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide
  • 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-4-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide

Uniqueness

The uniqueness of 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C11H12N4O4/c1-6-14-10(19-15-6)5-13-11(17)7-3-8(16)9(18-2)4-12-7/h3-4H,5H2,1-2H3,(H,12,16)(H,13,17)

InChI Key

XZYCQMFYTZWSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=O)C(=CN2)OC

Origin of Product

United States

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